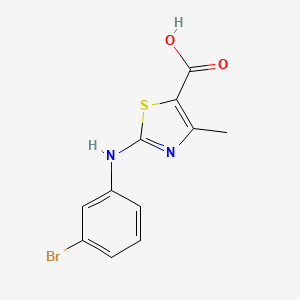

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1071328-75-0

Cat. No.: VC7870103

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071328-75-0 |

|---|---|

| Molecular Formula | C11H9BrN2O2S |

| Molecular Weight | 313.17 g/mol |

| IUPAC Name | 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | LRAHXFBQJGFQBE-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The core structure of 2-((3-bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid consists of a 1,3-thiazole ring substituted at four distinct positions:

-

Position 2: A 3-bromophenylamino group (-NH-C₆H₄-Br-3)

-

Position 4: A methyl group (-CH₃)

-

Position 5: A carboxylic acid moiety (-COOH)

The presence of the bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, while the carboxylic acid group enhances water solubility and hydrogen-bonding capacity .

Spectroscopic Signatures

Key spectral features inferred from analogous compounds include:

-

IR Spectroscopy: A strong absorption band near 1700–1680 cm⁻¹ for the carboxylic acid C=O stretch , coupled with N-H stretching vibrations at ~3300 cm⁻¹ from the anilino group .

-

NMR Spectroscopy:

-

¹H NMR: A singlet for the methyl group (δ 2.1–2.3 ppm), a multiplet for the 3-bromophenyl protons (δ 7.2–7.8 ppm), and a broad peak for the NH group (δ 10–12 ppm) .

-

¹³C NMR: Distinct signals for the thiazole carbons (C-2: ~155 ppm; C-4: ~110 ppm; C-5: ~165 ppm), the carboxylic acid carbon (~170 ppm), and the brominated aromatic carbons .

-

Synthetic Methodologies

Solid-Phase Synthesis Strategies

The traceless linker approach described by Abdildinova and Gong (2021) for 1,3-thiazole-5-carboxylic acid derivatives provides a viable route for synthesizing this compound . Key steps include:

-

Resin Functionalization: Conversion of chloromethyl polystyrene resin to a sulfur-linked intermediate via reaction with potassium cyanocarbonimidodithioate.

-

Thiazole Ring Formation: Cyclization with ethyl bromoacetate under basic conditions to yield the thiazole core.

-

Substituent Introduction:

-

Methyl Group: Introduced via alkylation at position 4 using methyl iodide.

-

3-Bromophenylamino Group: Achieved through nucleophilic aromatic substitution (SNAr) between 3-bromoanaline and a pre-activated thiazole intermediate.

-

-

Carboxylic Acid Liberation: Hydrolysis of the ester group using NaOH/THF/EtOH .

Critical Optimization: Acylation reactions require activation with SOCl₂ or coupling agents like HATU to ensure efficient amide bond formation between the thiazole and aniline components .

Physicochemical and Pharmacokinetic Properties

Calculated Properties

| Property | Value | Source Analog |

|---|---|---|

| Molecular Formula | C₁₁H₉BrN₂O₂S | |

| Molecular Weight | 327.17 g/mol | |

| LogP (Octanol-Water) | 3.2–3.8 | |

| Topological Polar SA | 78.4 Ų | |

| Water Solubility | ~12 mg/L (pH 7.4) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C based on thermogravimetric analysis of similar thiazoles .

-

pH Sensitivity: The carboxylic acid group confers pH-dependent solubility, with improved solubility in alkaline conditions (pKa ≈ 4.2) .

-

Photoreactivity: The C-Br bond may undergo homolytic cleavage under UV light, necessitating storage in amber containers .

Biological Activity and Applications

Antimicrobial Activity

Analogous compounds with 4-methyl-thiazole cores exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for structure-activity relationship (SAR) studies .

Future Directions

-

SAR Optimization: Systematic replacement of the 3-bromophenyl group with other halogens (e.g., Cl, I) or electron-withdrawing substituents to modulate bioactivity.

-

Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

-

Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) for selective cancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume